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Compound of Interest

Compound Name: LY2795050

Cat. No.: B608718 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the

radiosynthesis and purification of [11C]LY2795050, a selective kappa-opioid receptor (KOR)

antagonist used in Positron Emission Tomography (PET) imaging.

Introduction
[11C]LY2795050 is a valuable radiotracer for imaging KOR in the brain, which is implicated in

various neuropsychiatric disorders such as depression, anxiety, and addiction.[1] The

development of robust and reproducible methods for its synthesis and purification is crucial for

clinical and preclinical research.[2][3] This document outlines several established methods for

the production of [11C]LY2795050, including palladium- and copper-mediated cyanation

reactions, as well as a palladium-mediated carbonylation approach.[4][5]

Synthesis and Purification Strategies
The synthesis of [11C]LY2795050 typically involves a two-step process: the introduction of the

carbon-11 label followed by hydrolysis to the final amide product.[6] The primary strategies for

introducing the [11C] label are through [11C]cyanide ([11C]HCN) or [11C]carbon monoxide

([11C]CO).[4][7] Purification is consistently achieved using semi-preparative High-Performance

Liquid Chromatography (HPLC) followed by solid-phase extraction (SPE) for reformulation.[4]

[8]
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Quantitative Data Summary
The following tables summarize the key quantitative data from various reported methods for the

synthesis of [11C]LY2795050.

Table 1: Comparison of [11C]Cyanation Methods

Method Precursor
Catalyst/
Mediator

Radioche
mical
Yield
(RCY,
non-
decay
corrected
)

Molar
Activity
(Am)
[mCi/
µmol]

Radioche
mical
Purity
(RCP)

Total
Synthesis
Time
(min)

Pd-

mediated

cyanation

of aryl

iodide

Aryl Iodide Pd2(dba)3 10 ± 4%[4] 914 ± 97[4] 94%[4] ~45[4][6]

Cu-

mediated

cyanation

of aryl

boronate

ester

Aryl

Boronate

Ester

Cu(OTf)2
6 ± 1%[2]

[9]
>900[2][9] >99%[2][9] ~45[2]

Cu-

mediated

cyanation

of aryl

iodide

Aryl Iodide CuI
21 ± 16%

[4]

2075 ±

1063[4]
92%[4] ~41[4]

Automated

Pd-

catalyzed

cyanation

Aryl Iodide Pd catalyst

28%

(decay

corrected)

[3]

~2600[3] >99%[3] ~40[3]
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Table 2: [11C]Carbonylation Method

Method Precursor Catalyst

Radioche
mical
Yield
(RCY,
non-
decay
corrected
)

Molar
Activity
(Am)
[mCi/
µmol]

Radioche
mical
Purity
(RCP)

Total
Synthesis
Time
(min)

Pd-

mediated

carbonylati

on of Aryl

Iodide

Aryl Iodide

Pd2(dba)3/

NiXantpho

s

3 ± 1%[4]
1870 ±

133[4]
99%[4] ~48[4]

Experimental Protocols
Protocol 1: Palladium-Mediated [11C]Cyanation of an
Aryl Iodide Precursor
This protocol is based on the method described by Zheng et al. and has been automated for

clinical use.[3][6]

1. Production of [11C]HCN:

[11C]CO2 produced from a cyclotron is converted to [11C]CH4 by reaction with hydrogen

over a nickel catalyst at 400°C.[6]

[11C]CH4 is then reacted with ammonia over a platinum catalyst at 950°C to produce

[11C]HCN.[6]

2. Radiosynthesis:

Trap the produced [11C]HCN in a reaction vessel containing the iodoaryl precursor (0.5–3

mg), K2CO3, and Pd2(dba)3 in dimethylformamide (DMF, 0.3 mL).[6]
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Heat the reaction mixture at 80-85°C for 3-5 minutes to form the intermediate [11C]nitrile.[3]

[6]

Cool the reactor to 5°C.[4]

Perform hydrolysis by adding 30% H2O2 (0.2 mL) and 1-5 M NaOH (0.2 mL) and heating at

80-100°C for 5 minutes to yield [11C]LY2795050.[4][6]

Quench the reaction with acetic acid (0.4 mL).[4]

3. Purification and Reformulation:

Purify the crude product using semi-preparative HPLC.[8]

Column: Luna, C8(2), 10 µm, 100Å, 150 x 10 mm or Phenomenex Prodigy C8, 10 μm, 150

× 10 mm.[2][4]

Mobile Phase: 25% Acetonitrile and 75% 0.1 M ammonium formate/100 mM NH4OAc with

0.5-1% acetic acid.[2][4][8]

Flow Rate: 5 mL/min.[8]

Collect the fraction containing [11C]LY2795050 (eluting at approximately 7-9 minutes or 12-

14 minutes depending on the specific column and conditions).[4][8]

Dilute the collected fraction with water (50-60 mL).[4][8]

Pass the diluted solution through a C18 Sep-Pak cartridge to trap the product.[4][8]

Elute the [11C]LY2795050 from the Sep-Pak with ethanol (0.5 mL).[4]

Formulate the final product by diluting with USP saline (9.5 mL) and passing it through a 0.22

µm sterile filter.[4]

Protocol 2: Copper-Mediated [11C]Cyanation of an Aryl
Boronate Ester Precursor
This protocol offers an alternative to palladium-catalyzed methods.[2]
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1. Production of [11C]HCN:

As described in Protocol 1.

2. Radiosynthesis:

Bubble no-carrier-added [11C]HCN (~800 mCi) into a mixture of pyridine (15 equiv) in N,N-

dimethylacetamide (DMA, 0.25 mL).[2]

Add Cu(OTf)2 (4 equiv) followed by the arylpinacolboronate (BPin) ester precursor (1 equiv).

[2]

Heat the reaction at 100°C for 5 minutes to generate the [11C]cyano intermediate.[2]

Accomplish hydrolysis by adding 30% H2O2 (0.2 mL) and 5.0 M NaOH (0.2 mL) and heating

at 80°C for 5 minutes.[2]

3. Purification and Reformulation:

Dilute the reaction mixture with acetic acid (0.4 mL).[2]

Purify the crude product using semi-preparative HPLC with conditions similar to those in

Protocol 1.[2]

The peak corresponding to [11C]LY2795050 typically elutes at ~5–7 minutes.[2]

Reformulate the collected fraction using a C18 solid-phase extraction cartridge as described

in Protocol 1.[2]

Experimental Workflow and Logic Diagrams
The following diagrams illustrate the general workflow for the synthesis and purification of

[11C]LY2795050.
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Radiosynthesis Purification & Formulation

[11C]CO2 Production
(Cyclotron)

[11C]HCN or [11C]CO
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[11C]Cyanation or [11C]Carbonylation
(Pd or Cu mediated) Hydrolysis Crude [11C]LY2795050 Semi-preparative HPLC Fraction Collection Solid-Phase Extraction

(C18 Sep-Pak)
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(Ethanol/Saline) Quality Control Sterile [11C]LY2795050

Click to download full resolution via product page

Caption: General workflow for the synthesis and purification of [11C]LY2795050.

[11C]Cyanation Routes [11C]Carbonylation Route

Choice of Synthetic Route

Pd-mediated
(Aryl Iodide)

Cu-mediated
(Aryl Boronate Ester)
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Pd-mediated
(Aryl Iodide)

Click to download full resolution via product page

Caption: Decision tree for selecting a synthetic route for [11C]LY2795050.

Quality Control
Quality control of the final [11C]LY2795050 product is essential to ensure its suitability for

clinical and preclinical use. Standard quality control tests include:

Radiochemical Purity: Determined by analytical HPLC to be >99%.[3][8]

Enantiomeric Purity: Confirmed by chiral HPLC to ensure the correct (S)-enantiomer is

produced (>98% ee).[4]

Specific Activity: Measured to determine the amount of radioactivity per mole of the

compound.

Residual Solvents: Analysis to ensure levels are within acceptable limits.
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Sterility and Endotoxin Testing: To confirm the product is sterile and free of pyrogens for in

vivo use.[10]

Conclusion
Multiple robust and automated methods are available for the synthesis and purification of

[11C]LY2795050.[3][4] The choice of method may depend on the available starting materials,

automation platform, and desired final product characteristics. The protocols and data provided

in these application notes serve as a comprehensive guide for researchers and professionals in

the field of PET radiochemistry and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols for the Synthesis and
Purification of [11C]LY2795050]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b608718#synthesis-and-purification-of-11c-ly2795050]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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